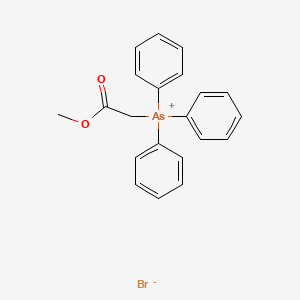![molecular formula C10H6N2 B14758588 Pyrrolo[2,3-b]indole CAS No. 247-03-0](/img/structure/B14758588.png)
Pyrrolo[2,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[2,3-b]indole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and an indole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: One practical and sustainable method for synthesizing pyrrolo[2,3-b]indoles involves the intramolecular C-H bond amination of α-indolylhydrazones. This transformation is catalyzed by a Cu/Fe co-catalyst system and operates at 50°C in air with water as the only reaction medium . This method is notable for being base- and oxidant-free, making it an environmentally benign approach.
Industrial Production Methods: While specific industrial production methods for pyrrolo[2,3-b]indole are not extensively documented, the use of recyclable catalyst systems and aqueous media, as described in the synthetic route above, suggests potential for scalable and sustainable industrial applications.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can yield fully saturated compounds.
Scientific Research Applications
Pyrrolo[2,3-b]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pyrrolo[2,3-b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyrrolo[3,2-b]indole: Another fused heterocyclic compound with similar structural features but different reactivity and biological activity.
Indole: A simpler structure that serves as a precursor to more complex heterocycles like pyrrolo[2,3-b]indole.
Benzofuro[3,2-b]indole: A related compound with a fused benzofuran ring instead of a pyrrole ring.
Uniqueness: this compound is unique due to its specific ring fusion and the resulting electronic properties, which confer distinct reactivity and biological activity compared to its analogs.
Conclusion
This compound is a compound of significant interest in various fields of research due to its unique structural and chemical properties. Its sustainable synthesis, diverse reactivity, and wide range of applications make it a valuable compound for further study and development.
Properties
CAS No. |
247-03-0 |
|---|---|
Molecular Formula |
C10H6N2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
pyrrolo[2,3-b]indole |
InChI |
InChI=1S/C10H6N2/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-6H |
InChI Key |
UNZGDQIKANZIDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=NC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


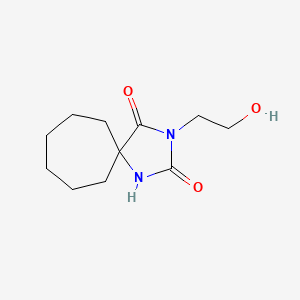
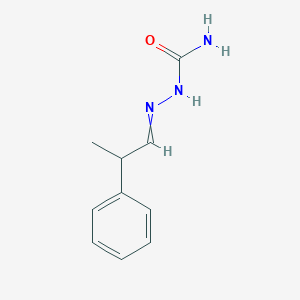
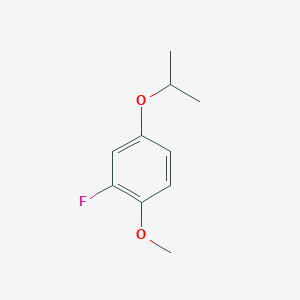

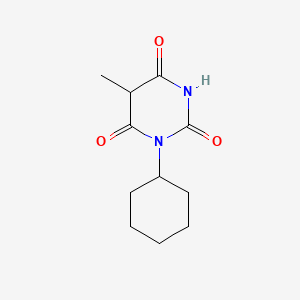

![2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14758557.png)
![2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol](/img/structure/B14758564.png)
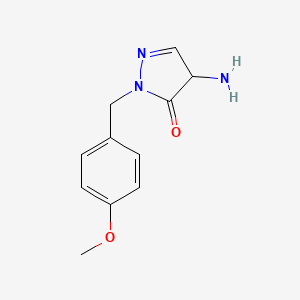
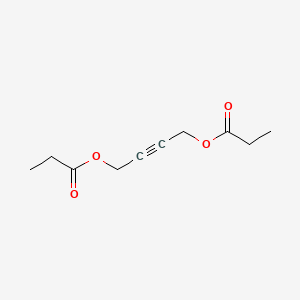
![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)
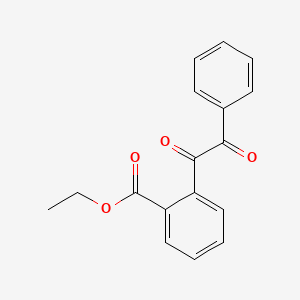
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
